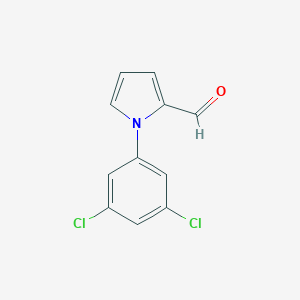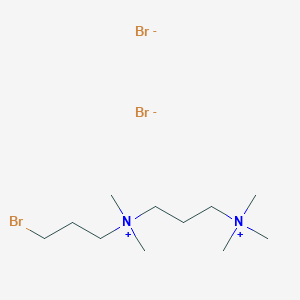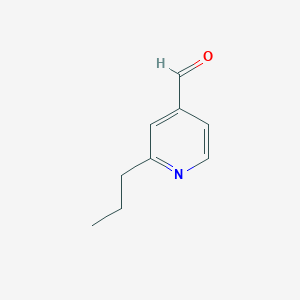
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including enantioselective synthesis, to achieve high purity and desired stereochemistry. An example includes the synthesis of enantiomers of neuroexcitants, where tert-butoxycarbonyl-protected amino acids are coupled with bromomethyl derivatives, leading to high enantiomeric excess and yield (Pajouhesh et al., 2000). Another approach involves the alkylation of N-protected glycine derivatives with boronate compounds to produce orthogonally protected analogs of aspartic acid (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated through spectroscopic techniques and X-ray crystallography. For instance, the structure and fluorescence properties of a related compound were determined through analytical and spectroscopic data, highlighting the importance of molecular geometry in understanding compound properties (Memeo et al., 2014).
Scientific Research Applications
Enantioselective Synthesis and Neuroexcitants
The compound has been utilized in the enantioselective synthesis of neuroexcitants, such as both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis approach showcases the compound's role in producing enantiomerically pure derivatives, which are critical for studying the pharmacological properties of neuroactive substances (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
Research has also explored its application in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. This highlights its potential in materials science, particularly in creating polymers with specific chiral properties, which could have implications for biodegradable materials, drug delivery systems, and more (Gómez, Orgueira, & Varela, 2003).
Asymmetric Synthesis of α-Amino Acids
The compound is involved in the asymmetric synthesis of N-tert-Butoxycarbonyl α-amino acids, showcasing its utility in creating building blocks essential for peptide and protein synthesis. This area of research is fundamental for developing therapeutic peptides and understanding protein structure and function (Williams et al., 2003).
Anti-microbial Activity
Another application includes the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from the starting material for evaluating anti-microbial activities. This demonstrates its potential in the development of new anti-microbial agents, which is crucial in the fight against drug-resistant bacteria (Pund et al., 2020).
properties
IUPAC Name |
(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNFRCLMQFXBA-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370326 |
Source


|
| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190319-95-0 |
Source


|
| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


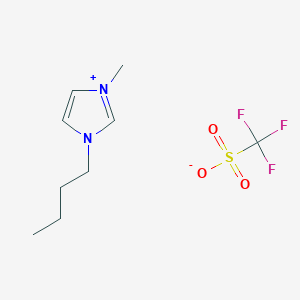
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)

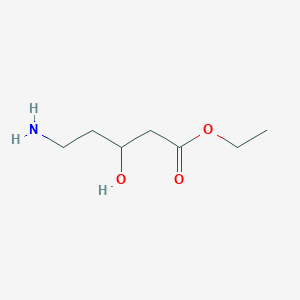
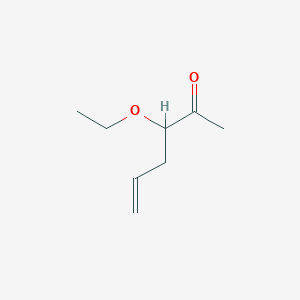


![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
